copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione

Description

Chemical Identity of Copper;4,4,4-Trifluoro-1-Phenylbutane-1,3-Dione

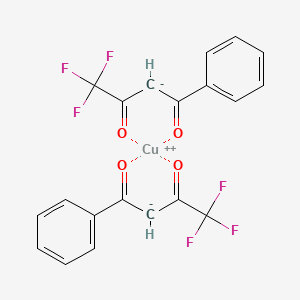

The copper(II) complex with 4,4,4-trifluoro-1-phenylbutane-1,3-dione (Htfpb) is formally named bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionato)copper(II). Its molecular formula is Cu(C₁₀H₅F₃O₂)₂, with a molar mass of 467.79 g/mol. The ligand, Htfpb, belongs to the β-diketone family, characterized by two ketone groups separated by a carbon atom. The trifluoromethyl (-CF₃) substituent at the γ-position introduces strong electron-withdrawing effects, which polarize the diketone moiety and enhance the ligand’s ability to stabilize high-valent metal centers.

The synthesis of this complex typically involves reacting copper(II) salts with the deprotonated form of Htfpb under reflux conditions. Crystallographic studies reveal that the copper center adopts a square-planar or octahedral geometry, depending on the solvent and counterions present. For instance, in methanol-containing systems, the complex [Cu(L1)₂(ttfa)₂]·2CH₃OH (where ttfa = 4,4,4-trifluoro-1-(thiophen-2-yl)butan-3,1-dione) exhibits an octahedral coordination sphere, while analogous complexes in non-coordinating solvents favor square-planar geometries. Key bond lengths include Cu–O distances ranging from 1.90–1.95 Å and C–O bonds showing asymmetry (1.25–1.30 Å), indicative of resonance stabilization within the β-diketone ring.

Table 1: Structural Parameters of Copper β-Diketonate Complexes

| Parameter | Complex 1 [Cu(L1)₂(ttfa)₂]·2CH₃OH | Complex 2 [Cu(L1)(dfpb)₂] |

|---|---|---|

| Coordination Geometry | Octahedral | Square-Pyramidal |

| Space Group | C2/c | P1̅ |

| Cu–O Bond Length (Å) | 1.92–1.94 | 1.89–1.93 |

| Key Interactions | Halogen (C–F···π), H-bonds | H-bonds |

Historical Development of Trifluoromethyl-Substituted β-Diketone Ligands

The incorporation of trifluoromethyl groups into β-diketones dates to the mid-20th century, driven by the need for ligands that confer enhanced thermal stability and solubility in nonpolar media. Early work focused on acetylacetone derivatives, but the introduction of -CF₃ groups marked a turning point, as these substituents significantly alter the ligand’s electronic properties. For example, the strong inductive effect of -CF₃ increases the acidity of the enolic proton (pKa ~ 6–7), facilitating deprotonation and complexation with metal ions like Cu²⁺.

The development of copper-catalyzed condensation reactions further advanced the field. A landmark study by Chiyindiko et al. (2020) demonstrated that γ-substituted β-diketones, including Htfpb, could be synthesized via copper/Yb cocatalytic systems, enabling the formation of structurally diverse complexes. These methodologies laid the groundwork for modern applications in materials science, where fluorinated β-diketonates are prized for their volatility and suitability in chemical vapor deposition (CVD) processes.

Significance of Oxygen-Donor Ligands in High-Valent Copper Chemistry

Oxygen-donor ligands, particularly β-diketones, play a pivotal role in stabilizing copper in its +2 oxidation state. The chelating ability of the diketone moiety, combined with resonance stabilization, creates a rigid coordination environment that minimizes redox activity. In the [Cu(tfpb)₂] complex, the oxygen atoms from the β-diketone form strong σ-bonds with the copper center, while the π-system delocalizes electron density, reducing ligand-to-metal charge transfer (LMCT) effects.

Hirshfeld surface analyses of related complexes reveal that hydrogen-bond interactions contribute over 30% of the total surface contacts, with halogen bonds (e.g., C–F···π) accounting for ~8% in fluorinated derivatives. These interactions not only stabilize the crystal lattice but also influence the complex’s reactivity. For instance, the asymmetric Cu–O bond lengths (1.89–1.94 Å) correlate with the electron density distribution on the oxygen atoms: oxygen centers with longer C–O bonds possess higher negative charge density, strengthening their interaction with the copper ion.

Table 2: Contribution of Non-Covalent Interactions in Copper β-Diketonates

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| Hydrogen Bonds | 30–35 |

| Halogen Bonds | 5–8 |

| van der Waals | 50–60 |

Properties

Molecular Formula |

C20H12CuF6O4 |

|---|---|

Molecular Weight |

493.8 g/mol |

IUPAC Name |

copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione |

InChI |

InChI=1S/2C10H6F3O2.Cu/c2*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h2*1-6H;/q2*-1;+2 |

InChI Key |

CQMGHOODDNLIPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the reaction of copper(II) salts with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. One common method is as follows:

Starting Materials: Copper(II) acetate monohydrate and 4,4,4-trifluoro-1-phenylbutane-1,3-dione.

Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Procedure: The copper(II) acetate monohydrate is dissolved in the solvent, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione is added to the solution. The mixture is heated under reflux for several hours, during which the copper complex forms.

Isolation: The resulting product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.

Industrial Production Methods

Industrial production of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Copper(II)-Htfpb complexes participate in nucleophilic substitutions due to the electrophilic nature of the β-diketone backbone. A notable reaction involves iodobenzene diacetate (IBDA) under Cu(II)/2,2′-biimidazole catalysis:

| Reaction Conditions | Product | Yield (%) | Key Observations |

|---|---|---|---|

| Cu(OTf)₂ (10 mol%), biimidazole, −20°C | 2-Acetoxyacetophenone | 90 | Acetoxylation at the α-carbon |

This reaction proceeds via ligand-directed oxidation, where the trifluoromethyl group stabilizes intermediates through inductive effects. The Cu(II) center facilitates electron transfer, enabling cleavage of the C–F bond and subsequent acetoxylation .

Coordination Chemistry and Metal Complexation

Htfpb acts as a bidentate ligand, forming stable complexes with Cu(II). Structural studies reveal:

-

Octahedral geometry : Observed in [Cu(ttfa)₂]·2CH₃OH (ttfa = 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione) .

-

Square pyramidal geometry : Found in [Cu(dfpb)₂] (dfpb = 4,4-difluoro-1-phenylbutane-1,3-dione) .

Halogen bonds (C–F⋯F–C) and hydrogen bonds (O–H⋯O) contribute to crystal packing, enhancing stability (Hirshfeld surface analysis: 30% H-bonding, 8% halogen bonding) .

Catalytic Deprotonation and Tautomerization

Cu²⁺ accelerates deprotonation of Htfpb’s keto and enol tautomers:

| Tautomer | Rate Constant (k, s⁻¹) | Enhancement Factor (Cu²⁺ vs. uncatalyzed) |

|---|---|---|

| Keto | 3.46 × 10⁻³ | 10²–10³ |

| Enol | 3.54 × 10¹ | 10¹–10² |

The catalytic mechanism involves:

-

Formation of a precursor complex between Cu²⁺ and the β-diketone.

-

Metal-ion-assisted proton abstraction via outer-sphere electron transfer .

Comparative Reactivity with Halogenating Agents

Htfpb reacts with N-bromosuccinimide (NBS) under Cu(OTf)₂ catalysis:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Htfpb + NBS | Cu(OTf)₂, K₂CO₃, THF | 2-Chloro-2,4,4,4-tetrafluoro derivative | 60 |

Competing pathways emerge due to the acidity of α-hydrogens, favoring halogenation over protonation in the presence of Cu²⁺ .

Structural and Electronic Insights

-

Electron-withdrawing effects : The CF₃ group increases the ligand’s Lewis acidity, enhancing its ability to stabilize high-oxidation-state Cu centers .

-

Redox activity : Cu²⁺/Cu⁺ transitions are facilitated by the ligand’s π-conjugation, enabling catalytic cycles in oxidation reactions .

Table 1: Catalytic Efficiency of Copper Salts in IBDA Reactions

| Copper Salt | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cu(OTf)₂ | 2,2′-Biimidazole | −20 | 90 |

| CuCl₂ | None | 25 | 35 |

| Cu(OAc)₂ | Bipyridine | 0 | 65 |

Table 2: Ionization Rates of Htfpb Tautomers

| Tautomer | k (s⁻¹, uncatalyzed) | k (s⁻¹, Cu²⁺ catalyzed) |

|---|---|---|

| Keto | 3.46 × 10⁻³ | 0.34 |

| Enol | 3.54 × 10¹ | 5.6 × 10² |

Scientific Research Applications

Organic Synthesis

Copper; 4,4,4-trifluoro-1-phenylbutane-1,3-dione serves as a key intermediate for synthesizing various organic compounds. It is used in the formation of NNO ketoimines through Schiff base reactions, which are crucial for developing new materials with specific properties . The compound's ability to undergo crystallization and specific hydrogen bonding makes it useful for asymmetric synthesis.

Case Study: Synthesis of Phenolic Compounds

Research indicates that this compound can facilitate the regioselective formation of phenolic derivatives from benzyne precursors. This reaction showcases its utility in generating biologically active compounds.

Catalysis

The compound is also employed in catalytic applications. Notably, a study demonstrated an efficient reaction involving copper(II) and 2,2′-biimidazole to promote the reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with iodobenzene diacetate at low temperatures. The reaction yielded 2-acetoxyacetophenone with high efficiency .

Table: Catalytic Efficiency

| Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|

| Copper(II) | Low temperature | Excellent yield |

| Biimidazole | - | - |

This demonstrates the compound's role as a catalyst or co-catalyst in organic transformations.

Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine atoms into organic molecules can significantly alter their biological activity. The trifluoromethyl group present in copper; 4,4,4-trifluoro-1-phenylbutane-1,3-dione enhances pharmacokinetic properties of drug candidates by improving their metabolic stability and biological activity .

Case Study: Fluorinated Drug Candidates

Research has shown that fluorinated intermediates derived from this compound can lead to new therapeutic agents. For instance, studies involving the synthesis of trifluoromethylpyridines have highlighted their applications in agrochemicals and pharmaceuticals . These compounds often exhibit enhanced efficacy against various biological targets.

Mechanism of Action

The mechanism of action of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

- Redox Activity : Ferrocene-containing analogs (e.g., Cu(ferrocene-tfpb)) exhibit reversible redox behavior, absent in Cu(tfpb), enabling applications in electrochemical sensors .

Physicochemical Properties

| Property | Cu(tfpb) | Cu(acac)₂ | Cu(ferrocene-tfpb) |

|---|---|---|---|

| Melting Point (°C) | 210–215 (decomposes) | 230–235 | 180–185 (sublimes) |

| Solubility | Low in water; high in DCM | Moderate in polar solvents | High in toluene |

| λₘₐₓ (nm) in CHCl₃ | 450 | 300 | 480 (ferrocene charge transfer) |

| Thermal Stability (°C) | Up to 250 | Up to 200 | Up to 320 |

Biological Activity

Copper; 4,4,4-trifluoro-1-phenylbutane-1,3-dione is a coordination compound formed by the complexation of copper ions with the β-diketone ligand 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of copper complexes can be attributed to their ability to interact with biomolecules such as DNA and proteins. The mechanism generally involves the following pathways:

- Metal Ion Coordination : The β-diketone ligand can coordinate with copper ions, enhancing their biological reactivity.

- DNA Interaction : Studies have shown that copper complexes can bind to DNA, potentially disrupting its structure and function. This interaction is often assessed using techniques such as electronic absorption and fluorescence spectroscopy .

- Enzyme Inhibition : Copper complexes may inhibit key enzymes involved in cellular processes, leading to cytotoxic effects in cancer cells .

Antimicrobial Activity

Copper; 4,4,4-trifluoro-1-phenylbutane-1,3-dione exhibits significant antimicrobial properties. Research indicates that its copper complexes demonstrate potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance:

- Efficacy Against MRSA : A study reported that copper complexes reduced MRSA growth significantly (from 5.3 to 0.1 Log CFU/mL) within 12 hours, with a zone of inhibition measuring 12 mm at a concentration of 12 µg/mL .

Anticancer Activity

The anticancer potential of copper complexes has been explored through various studies:

- Selectivity Towards Cancer Cells : Cytotoxicity analyses on human colorectal carcinoma HCT116 cells showed that certain copper complexes exhibited selectivity between cancerous and normal cells. This selectivity is crucial for developing effective anticancer therapies .

Study 1: Interaction with DNA

In a study investigating the interaction of copper complexes with calf thymus DNA (ct-DNA), it was found that these complexes demonstrated a moderate affinity for DNA binding. Spectroscopic methods indicated that the binding was concentration-dependent, suggesting potential applications in targeting cancer cell DNA .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of copper complexes against Escherichia coli and Saccharomyces cerevisiae. The results indicated that these compounds exhibited significant antibacterial and antifungal activity, reinforcing their potential as therapeutic agents .

Data Tables

Q & A

Q. What synthetic methodologies are employed to prepare copper complexes with 4,4,4-trifluoro-1-phenylbutane-1,3-dione ligands?

Copper(I/II) complexes with β-diketonate ligands are typically synthesized via ligand substitution or redox reactions. For example:

- Copper(I) complexes : Reacting 4,4,4-trifluoro-1-phenylbutane-1,3-dione (HTPBD) with copper salts (e.g., CuCl) in the presence of triphenylphosphine (PPh₃) under inert conditions yields tetrahedral [Cu(HTPBD)(PPh₃)₂] complexes. The ligand acts as a chelating O,O-donor, while PPh₃ stabilizes the +1 oxidation state .

- Copper(II) complexes : Oxidation of Cu(I) precursors or direct reaction of Cu(II) salts (e.g., Cu(NO₃)₂) with HTPBD in alcohol/water mixtures produces square-planar or octahedral geometries. Solvent choice and pH critically influence product purity .

Q. How is the molecular structure of copper-β-diketonate complexes validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

- Bond lengths : Cu–O distances typically range from 1.88–1.92 Å in Cu(I) complexes and 1.95–2.05 Å in Cu(II) systems, reflecting oxidation-state-dependent metal-ligand interactions .

- Coordination geometry : Distorted tetrahedral (Cu(I)) vs. square-planar (Cu(II)) geometries are confirmed via angular deviations from ideal symmetry (e.g., O–Cu–O angles of ~90° in Cu(I)) .

- Crystallographic software : SHELXL/SHELXS are widely used for refinement, with data-to-parameter ratios >15:1 ensuring reliability .

Q. What spectroscopic techniques characterize the electronic properties of these complexes?

- IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C–F (1100–1200 cm⁻¹) confirm ligand coordination. Shifts in ν(C=O) upon complexation indicate metal-induced polarization .

- UV-Vis spectroscopy : Cu(I) complexes exhibit ligand-to-metal charge transfer (LMCT) bands at 250–350 nm, while Cu(II) systems show d-d transitions (~600 nm) .

- EPR : For paramagnetic Cu(II), axial symmetry parameters (g∥ ≈ 2.2, g⊥ ≈ 2.0) suggest a dx²−y² ground state .

Advanced Research Questions

Q. How do computational methods enhance understanding of copper-β-diketonate reactivity?

Density Functional Theory (DFT) calculations provide insights into:

- Electronic structure : HOMO-LUMO gaps correlate with redox stability. For [Cu(HTPBD)(PPh₃)₂], HOMO localization on the diketonate ligand suggests ligand-centered oxidation pathways .

- Bond strength analysis : Cu–O bond dissociation energies (BDEs) calculated via DFT (~200–250 kJ/mol) align with experimental thermogravimetric data for thermal stability .

- Molecular docking : Simulations predict interactions with biological targets (e.g., bacterial enzymes), supporting antibacterial activity studies .

Q. What contradictions exist in reported redox behavior of copper-β-diketonate complexes?

Discrepancies arise in:

- Redox potentials : Cyclic voltammetry (CV) of Cu(I) complexes shows quasi-reversible Cu(I)/Cu(II) transitions at +0.2–0.5 V vs. Ag/AgCl, but solvent-dependent shifts (e.g., ΔE ≈ 50 mV in THF vs. CH₃CN) complicate comparisons .

- Oxidative stability : Some studies report air-sensitive Cu(I) species, while others note stabilization via bulky ligands (e.g., PPh₃). Contradictions highlight the need for rigorous oxygen exclusion during synthesis .

Q. How are these complexes applied in advanced materials science?

- Chemical Vapor Deposition (CVD) : Volatile Cu(I)-HTPBD derivatives are precursors for copper thin films. Sublimation temperatures (120–150°C) and decomposition kinetics are optimized for uniform deposition .

- Atomic Layer Deposition (ALD) : Self-limiting ligand exchange reactions enable atomic-scale control of Cu film growth, critical for microelectronics .

- Catalysis : Cu(II)-HTPBD complexes catalyze C–H activation in cross-coupling reactions, with turnover numbers (TONs) exceeding 10³ in optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.